3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
CAS No.: 1924322-42-8
Cat. No.: VC2760371
Molecular Formula: C13H9ClF3NOS
Molecular Weight: 319.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1924322-42-8 |
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Molecular Formula | C13H9ClF3NOS |
Molecular Weight | 319.73 g/mol |
IUPAC Name | 3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one |
Standard InChI | InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Standard InChI Key | BLSRSTWKJXIIHI-UHFFFAOYSA-N |
SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one contains several distinctive structural elements that define its chemical behavior:
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A pyridin-2-one core: This heterocyclic structure serves as the central scaffold
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A trifluoromethyl group at position 5: This functional group contributes to the compound's lipophilicity and metabolic stability
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A sulfanyl (thioether) linkage at position 3: This creates a bridge between the heterocyclic core and the aromatic ring
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A 4-chlorophenyl group: The para-chloro substituent on the benzene ring contributes to the compound's electronic properties
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | ~361.8 g/mol | Calculated from chemical formula |
Physical State | Solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic character |
LogP | ~4.0-5.0 | Estimated from trifluoromethyl and chlorophenyl groups |
Melting Point | ~120-160°C | Estimated from similar compounds |
Chemical Reactivity
The chemical reactivity of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is influenced by its constituent functional groups:
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The pyridin-2-one core may exhibit electrophilic character at the C-4 and C-6 positions
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The sulfanyl linkage represents a potential site for oxidation to sulfoxide or sulfone derivatives
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The trifluoromethyl group provides electronic withdrawal effects and metabolic stability
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The chlorophenyl group can participate in coupling reactions under appropriate conditions
Synthesis Methods
Synthetic Challenges
The synthesis of this compound likely presents several challenges:
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Regioselective introduction of the sulfanyl linkage at the 3-position
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Potential side reactions involving the reactive pyridinone carbonyl
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Handling of potentially hazardous fluorinating reagents if the trifluoromethyl group is introduced late in the synthesis
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Purification challenges due to the lipophilic nature of the compound
Biological Activity and Applications
Analytical Methods for Characterization
Spectroscopic Identification
For compounds like 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one, several analytical techniques would be valuable for structural elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the pyridinone ring protons
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¹³C NMR would provide information about the carbonyl carbon, the trifluoromethyl group (with characteristic splitting patterns), and the aromatic carbons
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¹⁹F NMR would be particularly valuable for confirming the presence and environment of the trifluoromethyl group
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula
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Fragmentation patterns would likely include loss of the chlorine atom and cleavage at the sulfanyl linkage
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Infrared Spectroscopy:
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Characteristic absorption bands for the pyridinone carbonyl, C-F stretching, and C-S stretching would be informative
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Chromatographic Analysis
Purification and analysis of this compound would likely involve:
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High-Performance Liquid Chromatography (HPLC) with reversed-phase columns due to the compound's lipophilicity
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Thin-Layer Chromatography (TLC) systems using appropriate non-polar mobile phases
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Gas Chromatography-Mass Spectrometry (GC-MS) if the compound possesses sufficient volatility
Structure-Based Design and Computational Studies
Molecular Modeling Considerations
The structural features of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one offer several interesting aspects for computational studies:
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The trifluoromethyl group creates a region of high electronegativity and potentially influences the electronic distribution across the pyridinone ring
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The sulfanyl linkage introduces conformational flexibility between the heterocyclic core and the chlorophenyl ring
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The pyridinone carbonyl provides a potential hydrogen bond acceptor site
Predicted Properties and Interactions
Computational approaches could predict:
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Preferred conformations of the molecule, particularly the orientation of the chlorophenyl ring relative to the pyridinone core
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Electrostatic potential maps highlighting regions of positive and negative charge density
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Potential binding modes with biological targets based on the compound's electronic and steric properties
Future Research Directions
Methodological Approaches
Advancing knowledge of this compound would benefit from:
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Efficient synthetic routes with improved regioselectivity and yield
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Comprehensive physicochemical characterization
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Biological screening against diverse targets to identify potential applications
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Computational studies to predict properties and interactions
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